molecular formula C12H11FN2O2S B6625190 N-(cyanomethyl)-2-fluoro-6-methyl-N-prop-2-ynylbenzenesulfonamide

N-(cyanomethyl)-2-fluoro-6-methyl-N-prop-2-ynylbenzenesulfonamide

Cat. No. B6625190
M. Wt: 266.29 g/mol
InChI Key: ARHWOJPQGJYSSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyanomethyl)-2-fluoro-6-methyl-N-prop-2-ynylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CFMS and is known for its unique properties that make it suitable for use in research and experimentation. In

Scientific Research Applications

CFMS has a wide range of applications in scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been found to have potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. CFMS has also been used in the development of new drugs and has shown promising results in preclinical trials.

Mechanism of Action

The mechanism of action of CFMS is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a decrease in the growth and proliferation of cancer cells and can also reduce inflammation in the brain, which is beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
CFMS has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-proliferative effects. It has also been found to have neuroprotective properties, which make it a potential treatment option for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CFMS is its unique chemical properties, which make it suitable for use in a wide range of experiments. It is also relatively easy to synthesize, which makes it accessible to researchers. However, CFMS has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on CFMS, including exploring its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Further research is also needed to fully understand its mechanism of action and to develop more effective drugs based on its properties. Additionally, research on the potential side effects and toxicity of CFMS is needed to ensure its safety for use in humans.
Conclusion
In conclusion, N-(cyanomethyl)-2-fluoro-6-methyl-N-prop-2-ynylbenzenesulfonamide is a chemical compound with unique properties that make it suitable for use in scientific research. It has potential applications in the treatment of various diseases and has shown promising results in preclinical trials. Further research is needed to fully understand its mechanism of action and to develop more effective drugs based on its properties.

Synthesis Methods

The synthesis of CFMS involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction of 2-fluoro-6-methylbenzenesulfonyl chloride with propargylamine to form N-prop-2-ynyl-2-fluoro-6-methylbenzenesulfonamide. This intermediate product is then reacted with cyanomethyl lithium to form the final product, N-(cyanomethyl)-2-fluoro-6-methyl-N-prop-2-ynylbenzenesulfonamide.

properties

IUPAC Name

N-(cyanomethyl)-2-fluoro-6-methyl-N-prop-2-ynylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c1-3-8-15(9-7-14)18(16,17)12-10(2)5-4-6-11(12)13/h1,4-6H,8-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHWOJPQGJYSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)S(=O)(=O)N(CC#C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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